molecular formula C13H19NO3 B2595787 N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1219913-63-9

N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2595787
CAS No.: 1219913-63-9
M. Wt: 237.299
InChI Key: IHRZFOMCNBKOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that features a cyclopentane ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the furan ring: The furan ring can be synthesized through cyclization reactions involving 1,4-dicarbonyl compounds.

    Formation of the carboxamide group: This can be achieved through amidation reactions using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carboxamide group play crucial roles in binding to these targets, leading to modulation of their activity. The furan ring may also contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

    N-((1-hydroxycyclopentyl)methyl)cyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of a furan ring.

    N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylthiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-7-11(10(2)17-9)12(15)14-8-13(16)5-3-4-6-13/h7,16H,3-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRZFOMCNBKOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.